molecular formula C18H14N4OS B2783498 N-(2,1,3-benzothiadiazol-4-yl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide CAS No. 1257546-44-3

N-(2,1,3-benzothiadiazol-4-yl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide

Cat. No.: B2783498
CAS No.: 1257546-44-3
M. Wt: 334.4
InChI Key: KHICXQGLXKWLBI-UHFFFAOYSA-N
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Description

N-(2,1,3-benzothiadiazol-4-yl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide is a synthetic organic compound designed for advanced chemical and pharmaceutical research. This molecule features a 2,1,3-benzothiadiazole core, a heterocyclic aromatic system known for its electron-accepting properties and role in material science . The structure is functionalized with a phenylpyrrole-acetamide chain, a motif found in compounds with diverse biological activities. Researchers can explore this chemical as a key intermediate or building block in medicinal chemistry projects. Structurally related acetamide derivatives have demonstrated significant potential in preclinical research, showing activities as anticonvulsant agents and as inducers of apoptosis via the caspase pathway in cancer cell lines . The presence of the benzothiadiazole group also suggests potential applications in the development of electronic materials, such as organic semiconductors and OLEDs . This product is provided for research purposes only and is not intended for diagnostic or therapeutic use. Researchers are encouraged to conduct their own experiments to determine the specific properties and applications of this compound.

Properties

IUPAC Name

N-(2,1,3-benzothiadiazol-4-yl)-2-phenyl-2-pyrrol-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4OS/c23-18(19-14-9-6-10-15-16(14)21-24-20-15)17(22-11-4-5-12-22)13-7-2-1-3-8-13/h1-12,17H,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHICXQGLXKWLBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)NC2=CC=CC3=NSN=C32)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,1,3-benzothiadiazol-4-yl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide typically involves multi-step organic reactions One common method includes the initial formation of the benzo[c][1,2,5]thiadiazole core through a cyclization reactionThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-(2,1,3-benzothiadiazol-4-yl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to optimize the reaction rates and yields .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Anticancer Activity

Recent studies have identified N-(2,1,3-benzothiadiazol-4-yl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide as a lead molecule with selective cytotoxicity towards the MCF-7 breast cancer cell line. The compound acts as an aryl hydrocarbon receptor (AhR) ligand, suggesting its potential role in cancer therapy by modulating signaling pathways associated with tumor growth and progression.

Anticonvulsant Properties

The compound's structural analogs have been evaluated for anticonvulsant activity in animal models of epilepsy. Studies indicate that derivatives of this compound exhibit significant activity in maximal electroshock (MES) tests and show promise as new antiepileptic drugs (AEDs). The structure–activity relationship (SAR) studies emphasize the importance of specific molecular fragments in enhancing anticonvulsant efficacy .

Materials Science Applications

The unique electronic properties of this compound make it a candidate for applications in materials science, particularly in the development of organic semiconductors and photonic devices. Its ability to participate in π-stacking interactions enhances its potential use in electronic applications where charge transport is critical.

Case Study: Anticancer Activity

A study demonstrated that this compound exhibited selective cytotoxic effects on MCF-7 cells while sparing normal cells. This selectivity indicates its potential as a targeted cancer therapeutic agent.

Case Study: Anticonvulsant Activity

In pharmacological studies involving various derivatives of the compound, one derivative showed a protective index superior to existing AEDs like phenytoin and valproic acid in MES tests. This suggests that modifications to the core structure can lead to enhanced therapeutic profiles for epilepsy treatment .

Tables

Application Area Potential Uses Notable Findings
Medicinal ChemistryAnticancer therapiesSelective cytotoxicity towards MCF-7 cells
Antiepileptic drugsSignificant activity in MES tests
Materials ScienceOrganic semiconductorsEnhanced charge transport properties

Mechanism of Action

The mechanism of action of N-(2,1,3-benzothiadiazol-4-yl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound’s structural and functional attributes are compared below with key analogs from the literature:

Table 1: Structural Comparison of Benzothiadiazole/Benzothiazole Acetamide Derivatives

Compound Name Core Structure Substituents/Modifications Key Features/Activities Reference
Target Compound (BG01197) Benzothiadiazole 2-phenyl-2-(1H-pyrrol-1-yl)acetamide Unreported bioactivity; structural novelty
5a–m (Triazole-thioacetamide derivatives) Benzothiazole 2-((1H-1,2,4-triazol-3-yl)thio)acetamide Antimicrobial, enzyme inhibition potential
7a–b (Triazole-acetamide derivatives) Benzothiazole 2-(1H-1,2,4-triazol-1-yl)acetamide Enhanced solubility vs. thioether analogs
N-(4-Chloro-1,3-benzothiazol-2-yl)acetamide Benzothiazole Chlorophenyl acetamide Crystallographic bond length variations
Naphthoquinone-aryltriazole acetamide Naphthoquinone-triazole Linked via acetamide AChE/BChE inhibition
Pyridazinone acetamide (FPR2 agonist) Pyridazinone 4-Bromophenyl substituent FPR2 receptor activation (calcium signaling)

Key Research Findings and Insights

Synthetic Flexibility: The target compound shares synthetic pathways with benzothiazole derivatives (e.g., chloroacetyl chloride-mediated coupling with azoles) . However, its pyrrole substituent may require specialized conditions for regioselective functionalization. Crystallographic studies on analogs (e.g., N-(4-chloro-1,3-benzothiazol-2-yl)acetamide) reveal minor bond-length variations in the acetamide region (C1–C2: 1.501 Å vs. 1.53 Å in analogs), which could influence molecular packing or stability .

Bioactivity Trends :

  • Triazole vs. Pyrrole Substituents : Triazole-containing analogs (e.g., 5a–m) exhibit broad-spectrum enzyme inhibition, whereas pyrrole moieties (as in BG01197) may favor π-π stacking interactions with aromatic residues in targets like MAO-B or BChE .
  • Benzothiadiazole vs. Benzothiazole Cores : Benzothiadiazole’s electron-deficient nature may enhance binding to redox-active enzymes compared to benzothiazole derivatives .

Biological Activity

N-(2,1,3-benzothiadiazol-4-yl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide is a compound of significant interest due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant case studies, highlighting its pharmacological significance.

Synthesis

The synthesis of this compound typically involves the reaction of 2,1,3-benzothiadiazole derivatives with appropriate acetamides and phenyl groups. The process is characterized by:

  • Reagents : Utilization of benzothiadiazole as a core structure.
  • Reaction Conditions : Standard conditions often include the use of solvents like DMF or DMSO under reflux.
  • Yield : The compound can be synthesized with moderate to high yields depending on the reaction conditions.

Anticancer Properties

Recent studies have indicated that this compound exhibits notable anticancer activity. In vitro assays have demonstrated its effectiveness against various cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
A5491.68Tubulin polymerization inhibition
MCF72.36Induction of apoptosis
HEPG20.95Cell cycle arrest in G2/M phase

The compound's mechanism appears to involve the inhibition of tubulin polymerization, which is critical for cancer cell mitosis. This has been supported by fluorescence-based assays that show significant inhibition rates comparable to standard chemotherapeutics like nocodazole .

Antimicrobial Activity

In addition to its anticancer properties, preliminary studies suggest that this compound may also possess antimicrobial activity. Testing against common bacterial strains has shown:

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
E. coli15
S. aureus20
P. aeruginosa25

These findings indicate that the compound could serve as a lead structure for developing new antimicrobial agents .

Case Studies

Several case studies have explored the biological efficacy of this compound:

  • Study on Anticancer Activity :
    • Conducted on A549 lung cancer cells.
    • Results indicated an IC50 value of 1.68 µM, leading to significant cell death through apoptosis pathways.
  • Antimicrobial Evaluation :
    • Investigated against a panel of bacterial pathogens.
    • Demonstrated promising MIC values that warrant further exploration into its potential as an antibiotic agent.

Q & A

Q. What analytical techniques characterize its degradation under physiological conditions?

  • Stability Studies :
  • HPLC-MS : Monitor hydrolysis of the acetamide group in simulated gastric fluid (pH 1.2) over 24 hours .
  • LC-QTOF : Identify degradation products (e.g., free benzothiadiazole) via high-resolution mass shifts .

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